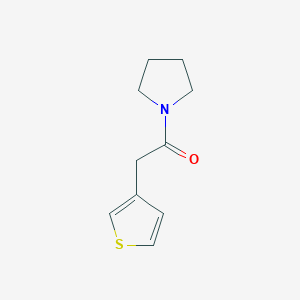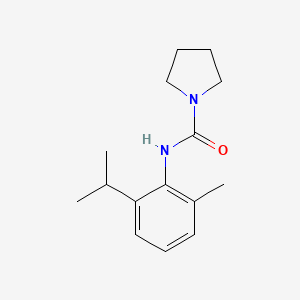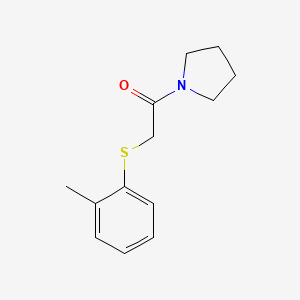
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, also known as MDPHP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as alpha-PVP and alpha-PHP, and has been reported to have similar effects on the central nervous system.
Mecanismo De Acción
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system, leading to euphoria, increased energy, and heightened alertness. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to have anxiogenic effects, which may contribute to its potential use as a research tool for studying anxiety disorders.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may lead to cardiovascular complications. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been reported to cause hyperthermia, which can be dangerous if not managed properly. Additionally, 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to cause oxidative stress and damage to cells, which may contribute to its potential neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potent psychostimulant effects, which may be useful for studying the neurochemical and behavioral effects of stimulant drugs. However, one limitation of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is its potential for abuse and addiction, which may complicate the interpretation of experimental results. Additionally, the potential for cardiovascular and other physiological complications may limit the use of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One area of interest is its potential use as a research tool for studying anxiety disorders, due to its reported anxiogenic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, particularly with regard to its potential neurotoxicity. Finally, research is needed to develop safer and more effective treatments for addiction and other psychiatric disorders, which may be facilitated by a better understanding of the neurochemical mechanisms underlying the effects of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone and related drugs.
Métodos De Síntesis
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized by various methods, including the reduction of 2-(2-methylphenyl)sulfonylacetic acid with lithium aluminum hydride or the reaction of 2-(2-methylphenyl)sulfonylpyrrolidine with ethyl bromoacetate followed by reduction with lithium aluminum hydride. The synthesis of 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is relatively simple and can be achieved using easily accessible reagents.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have affinity for the dopamine transporter and the serotonin transporter, which are important targets for drugs used to treat psychiatric disorders. 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
Propiedades
IUPAC Name |
2-(2-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPROUQCOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

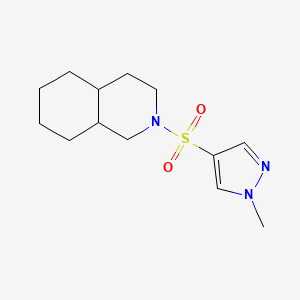
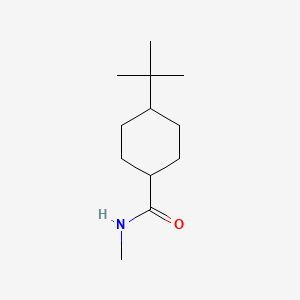
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
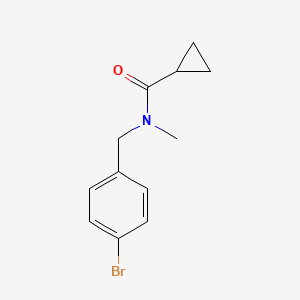

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)

